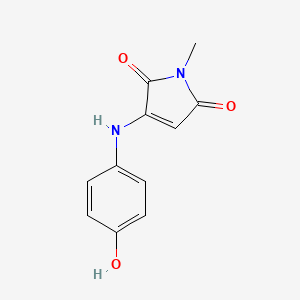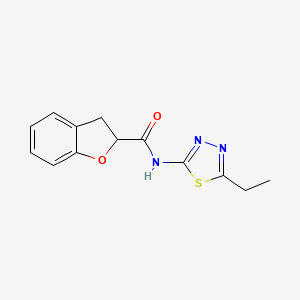
3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrole ring substituted with a hydroxyphenylamino group and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione typically involves the reaction of 4-hydroxyaniline with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrrole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is crucial in its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-hydroxyphenyl)amino)propanoic acid: Known for its antimicrobial and anticancer properties.
4-hydroxyphenyl)amino)methylene derivatives: Studied for their broad-spectrum antimicrobial activity.
Uniqueness
3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione is unique due to its pyrrole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in multiple research fields.
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
3-(4-hydroxyanilino)-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C11H10N2O3/c1-13-10(15)6-9(11(13)16)12-7-2-4-8(14)5-3-7/h2-6,12,14H,1H3 |
InChI-Schlüssel |
RQILSCOHAJCCFR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-3-(2,3,4-trimethoxyphenyl)-](/img/structure/B15110400.png)
![N-butyl-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15110407.png)
![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B15110411.png)

![N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B15110436.png)
![2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B15110437.png)
![4-fluoro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15110440.png)
![2-chloro-N-[[(2-chloroacetyl)amino]-phenyl-methyl]acetamide](/img/structure/B15110444.png)

![7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15110460.png)
![2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B15110461.png)
![4-{[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B15110462.png)
![2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B15110469.png)

